(3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE
(3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE
Brand Name:
Vulcanchem
CAS No.:
116910-11-3
VCID:
VC0044889
InChI:
InChI=1S/C10H15NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h4-5,7-8H,6H2,1-3H3/t8-,10-/m1/s1
SMILES:
CC(C)C1COC2(N1C(=O)C=C2)C
Molecular Formula:
C10H15NO2
Molecular Weight:
181.23 g/mol
(3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE
CAS No.: 116910-11-3
Main Products
VCID: VC0044889
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
CAS No. | 116910-11-3 |
---|---|
Product Name | (3S-CIS)-(+)-2,3-DIHYDRO-3-ISOPROPYL-7A-METHYLPYRROLO[2,1-B] OXAZOL-5(7A H)-ONE |
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | (3S,7aR)-7a-methyl-3-propan-2-yl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one |
Standard InChI | InChI=1S/C10H15NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h4-5,7-8H,6H2,1-3H3/t8-,10-/m1/s1 |
Standard InChIKey | JOXQDNAGAGXGOK-PSASIEDQSA-N |
Isomeric SMILES | CC(C)[C@H]1CO[C@]2(N1C(=O)C=C2)C |
SMILES | CC(C)C1COC2(N1C(=O)C=C2)C |
Canonical SMILES | CC(C)C1COC2(N1C(=O)C=C2)C |
PubChem Compound | 7157231 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume